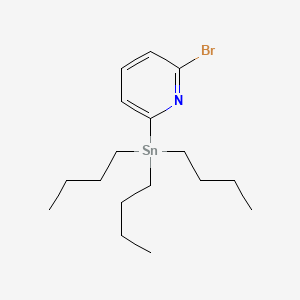

2-溴-6-(三丁基锡基)吡啶

描述

2-Bromo-6-(tributylstannyl)pyridine is a compound that is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed. The compound is likely to be of interest due to its potential utility in organic synthesis, particularly in cross-coupling reactions where the stannyl group can act as a nucleophile or as a precursor for further functionalization .

Synthesis Analysis

The synthesis of related compounds, such as 2-(2-Pyridyl)-2H-azirines, involves metal-free C-C cross-coupling of bromoazirines with 2-stannylpyridines, which suggests that 2-Bromo-6-(tributylstannyl)pyridine could potentially be synthesized through similar methods . The synthesis of 2-(tributylstannyl)pyrrolidine, a compound with a similar stannyl moiety, is achieved by asymmetric deprotonation and stannylation, indicating that a similar approach might be applicable for synthesizing the pyridine derivative .

Molecular Structure Analysis

While the exact molecular structure of 2-Bromo-6-(tributylstannyl)pyridine is not provided, the structure of related compounds has been elucidated using X-ray crystallography. For example, the absolute configuration of 2-(tributylstannyl)pyrrolidine was determined using anomalous dispersion X-ray analysis . This suggests that the molecular structure of 2-Bromo-6-(tributylstannyl)pyridine could also be studied using similar crystallographic techniques.

Chemical Reactions Analysis

The reactivity of stannylated pyridines is highlighted in the synthesis of azirines, where the stannyl group is involved in a sequence of SN2'-substitution, 1,4-stannyl shift, and [2,3]-sigmatropic shift . This indicates that 2-Bromo-6-(tributylstannyl)pyridine could participate in similar reactions, acting as a precursor for the synthesis of various heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-6-(tributylstannyl)pyridine can be inferred from studies on similar brominated pyridines. For instance, spectroscopic techniques such as FT-IR and NMR have been used to characterize the structure of 5-Bromo-2-(trifluoromethyl)pyridine . Density functional theory (DFT) calculations can provide insights into the optimized geometric structure, vibrational frequencies, and chemical shift values . Additionally, the reactivity of pyridinols, which are structurally related to bromopyridines, has been examined, revealing that some pyridinols are effective antioxidants . This suggests that 2-Bromo-6-(tributylstannyl)pyridine may also exhibit interesting reactivity and stability properties that could be explored further.

科学研究应用

液晶合成

2-溴-6-(三丁基锡基)吡啶已被用于合成新的液晶材料。Getmanenko和Twieg(2008)展示了它在Negishi偶联过程中的作用,以产生烷基和芳基取代的吡啶基锡烷。这些吡啶基锡烷是制造由吡啶和噻吩环组成的芳香核心的液晶材料的关键中间体(Getmanenko & Twieg, 2008)。

晶体结构分析

2013年,Rodi等人探索了6-溴-2-(呋喃-2-基)-3-(丙-2-炔基)-3H-咪唑[4,5-b]吡啶的晶体和分子结构,强调了理解固态化学中的分子几何和分子间相互作用的重要性。这项研究有助于更深入地理解晶体堆积和π-π相互作用的作用(Rodi et al., 2013)。

药物传递研究

Mattsson等人(2010)讨论了将亲脂性吡啶衍生物封装在水溶性金属笼中。这项研究对药物传递系统具有重要意义,展示了如何利用功能化化合物,包括2-溴-6-(三丁基锡基)吡啶的衍生物,来创建更有效和有针对性的药物传递机制(Mattsson et al., 2010)。

安全和危害

2-Bromo-6-(tributylstannyl)pyridine is classified as a flammable liquid and vapor. It is toxic if swallowed and harmful in contact with skin. It causes skin irritation and serious eye irritation. It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure .

作用机制

Target of Action

Organotin compounds like 2-bromo-6-(tributylstannyl)pyridine are generally used in stille coupling reactions .

Mode of Action

Organotin compounds are known to participate in stille coupling reactions, which involve the formation of carbon-carbon bonds .

Biochemical Pathways

Organotin compounds are known to be involved in the synthesis of various complex organic molecules .

Pharmacokinetics

The compound is a liquid at room temperature, with a boiling point of 144-160°c and a density of 1294 g/mL at 25°C .

Action Environment

The compound is stable under normal conditions and should be stored at room temperature .

生化分析

Biochemical Properties

2-Bromo-6-(tributylstannyl)pyridine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes involved in metabolic pathways. For instance, it can act as a substrate or inhibitor for certain enzymes, thereby modulating their activity . The nature of these interactions often involves the formation of covalent bonds between the stannyl group of the compound and the active site of the enzyme, leading to changes in enzyme conformation and function .

Cellular Effects

The effects of 2-Bromo-6-(tributylstannyl)pyridine on cellular processes are diverse and depend on the type of cells and the specific cellular context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling proteins, leading to alterations in downstream signaling cascades. Additionally, 2-Bromo-6-(tributylstannyl)pyridine can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes . These effects can result in changes in cellular metabolism, including alterations in the levels of key metabolites and metabolic fluxes .

Molecular Mechanism

The molecular mechanism of action of 2-Bromo-6-(tributylstannyl)pyridine involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes or proteins, leading to inhibition or activation of their activity . For instance, the stannyl group of the compound can form covalent bonds with cysteine residues in the active site of enzymes, resulting in enzyme inhibition . Additionally, 2-Bromo-6-(tributylstannyl)pyridine can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and affecting the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-6-(tributylstannyl)pyridine can change over time due to factors such as stability and degradation . This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that the effects of 2-Bromo-6-(tributylstannyl)pyridine on cellular function can persist over time, with some effects becoming more pronounced with prolonged exposure . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 2-Bromo-6-(tributylstannyl)pyridine in animal models vary with different dosages. At low doses, this compound can have minimal or beneficial effects, such as modulating enzyme activity or influencing gene expression without causing significant toxicity . At higher doses, 2-Bromo-6-(tributylstannyl)pyridine can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and organ toxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically at certain dosage levels .

Metabolic Pathways

2-Bromo-6-(tributylstannyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that can further interact with biological systems . The metabolic pathways of 2-Bromo-6-(tributylstannyl)pyridine can influence its overall biological activity and toxicity, as well as its effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 2-Bromo-6-(tributylstannyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms or passive diffusion, depending on its concentration and the cellular context . Once inside the cells, 2-Bromo-6-(tributylstannyl)pyridine can interact with intracellular proteins and organelles, influencing its localization and accumulation . These transport and distribution properties are important for understanding the compound’s overall biological effects.

Subcellular Localization

The subcellular localization of 2-Bromo-6-(tributylstannyl)pyridine can affect its activity and function within cells . This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or interactions with targeting signals . For example, 2-Bromo-6-(tributylstannyl)pyridine can be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it can be directed to the mitochondria, where it can affect mitochondrial function and metabolism . Understanding the subcellular localization of 2-Bromo-6-(tributylstannyl)pyridine is crucial for elucidating its mechanism of action and biological effects.

属性

IUPAC Name |

(6-bromopyridin-2-yl)-tributylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPIKMNUVOBWBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30BrNSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647317 | |

| Record name | 2-Bromo-6-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

189083-81-6 | |

| Record name | 2-Bromo-6-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-(tributylstannyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292614.png)

![3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292616.png)

![3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292617.png)

![6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292618.png)

![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1292620.png)

![4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292621.png)

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292637.png)